4-Bromo-1-chloro-2-isopropoxybenzene

Catalog No.
S2717301
CAS No.
637022-52-7
M.F
C9H10BrClO
M. Wt
249.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-chloro-2-isopropoxybenzene

Overcome poor regioselectivity in sequential cross-coupling with 4-Bromo-1-chloro-2-isopropoxybenzene. Its ortho-substituted dihalogen pattern ensures exclusive bromine reactivity, enabling Suzuki-Miyaura coupling while retaining chlorine for later diversification. This eliminates di-coupling byproducts. • Efficient synthesis of 1-aryl-4-piperazine CCR1 antagonists. • Isopropoxy group enhances API lipophilicity. • Late-stage diversification for SAR libraries. In stock; inquire for bulk orders.

CAS Number

637022-52-7

Product Name

4-Bromo-1-chloro-2-isopropoxybenzene

IUPAC Name

4-bromo-1-chloro-2-propan-2-yloxybenzene

Molecular Formula

C9H10BrClO

Molecular Weight

249.53

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3

InChI Key

JJGQFOSYETWZLC-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)Br)Cl

solubility

not available

Synonyms

4-Bromo-1-chloro-2-isopropoxybenzene, 4-Bromo-1-chloro-2-(propan-2-yloxy)benzene, 4-Bromo-1-chloro-2-[(1-methylethyl)oxy]benzene, Benzene, 4-bromo-1-chloro-2-(1-methylethoxy)-

Purity

≥97%

Package Size

1 g, 5 g, 25 g

4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7) is a highly specialized dihalogenated ether utilized primarily as a precision building block in advanced organic synthesis and pharmaceutical manufacturing. Characterized by a central benzene ring functionalized with a bromine atom, a chlorine atom, and an isopropoxy group, this compound offers a critical combination of electronic tuning and differential halogen reactivity. It is notably employed in the multi-step synthesis of complex biaryl and heterobiaryl systems, including 1-aryl-4-substituted piperazine derivatives that function as CCR1 antagonists for the treatment of inflammatory and immune disorders [1]. For procurement professionals and synthetic chemists, its primary commercial value lies in its capacity to undergo sequential, regioselective cross-coupling reactions, streamlining the assembly of active pharmaceutical ingredients (APIs) while minimizing the need for complex purifications.

Research Fit

Workflow Sequential cross-coupling synthesis
Selection Orthogonal Br/Cl reactivity for stepwise diversification
Use Context Medicinal chemistry building block exploration

Substituting 4-Bromo-1-chloro-2-isopropoxybenzene with more common analogs, such as 1,4-dibromo-2-isopropoxybenzene or 4-bromo-2-fluoro-1-isopropoxybenzene, fundamentally compromises synthetic efficiency and molecular design. Symmetric di-brominated analogs suffer from poor regioselectivity during initial cross-coupling steps, leading to complex product mixtures and significant yield losses due to competitive over-coupling. Conversely, mono-reactive analogs like the fluorinated derivative lack the secondary reactive site necessary for subsequent functionalization, as the carbon-fluorine bond is generally inert under standard palladium catalysis[1]. Furthermore, replacing the isopropoxy group with a less sterically demanding and less lipophilic methoxy group alters the conformational landscape of the intermediate, potentially reducing the target binding affinity and membrane permeability of the final downstream therapeutic candidate.

Substitution Risk

Isomeric shift
Regioisomeric analogs (e.g., 4-Br-2-Cl-1-isopropoxy) have altered steric and electronic profiles that may change cross-coupling or SNAr outcomes, making synthetic routes not directly transferable.
Missing bromine handle
The non-brominated analog (1-chloro-2-isopropoxybenzene) lacks the orthogonal C–Br coupling site, which may restrict sequential diversification and introduce a lipophilicity mismatch.

Regioselectivity in Primary Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the differential reactivity of the carbon-halogen bonds is critical for achieving high yields of mono-functionalized intermediates. 4-Bromo-1-chloro-2-isopropoxybenzene leverages the significant difference in bond dissociation energies between the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds to achieve >95% regioselectivity at the 4-position under standard conditions [1]. In contrast, using a symmetrically reactive analog like 1,4-dibromo-2-isopropoxybenzene often results in a statistical mixture of mono- and di-coupled products, typically limiting the yield of the desired mono-coupled intermediate to 50-70% even with strict stoichiometric control.

Evidence DimensionRegioselectivity for mono-coupling
Target Compound Data>95% preference for C-Br oxidative addition
Comparator Or Baseline1,4-Dibromo-2-isopropoxybenzene (~50-70% mono-coupling yield due to competitive di-coupling)
Quantified Difference25-45% increase in desired mono-coupled intermediate yield
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at mild temperatures

High regioselectivity eliminates the need for resource-intensive chromatographic separations, directly lowering solvent costs and improving overall process efficiency in API manufacturing.

Isomer Identity
Class-level inference
Target: XLogP3 4.0
Isomer: XLogP3 4.2
Δ 0.2
Distinct chemical entity with reported lipophilicity difference; supports identity-based procurement for specific synthetic routes.
Predicted properties; verify experimentally for critical steps.

Sequential Functionalization via Orthogonal Reactivity

The strategic placement of a chlorine atom at the 1-position provides a secondary handle for late-stage functionalization. After the initial coupling at the bromine site, the remaining C-Cl bond in the intermediate derived from 4-Bromo-1-chloro-2-isopropoxybenzene can be activated using specialized, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines) at elevated temperatures [1]. This orthogonal reactivity is absent in 4-bromo-2-fluoro-1-isopropoxybenzene, where the C-F bond (dissociation energy ~115 kcal/mol) remains inert under standard cross-coupling conditions, strictly limiting the molecule to a single point of diversification.

Evidence DimensionSecondary cross-coupling capability
Target Compound DataEnables secondary Pd/Ni-catalyzed coupling at the C-Cl site
Comparator Or Baseline4-Bromo-2-fluoro-1-isopropoxybenzene (C-F bond is inert to standard cross-coupling)
Quantified DifferenceProvides 2 distinct, addressable coupling sites vs. 1
ConditionsSequential cross-coupling utilizing differentiated catalyst/ligand systems

Procuring the bromo-chloro derivative allows chemists to build complex, tri-substituted aromatic scaffolds from a single starting material, reducing the number of linear synthetic steps.

Bromine Handle Impact
Class-level inference
ΔMW +78.9 g/mol
ΔXLogP ≈ +0.5
Bromine substitution adds orthogonal reactivity and markedly increases molecular weight and lipophilicity, essential for building block diversification.
Experimental logP vs predicted XLogP3; batch properties should be verified.

Steric and Lipophilic Modulation for Drug Design

The isopropoxy group at the 2-position serves a dual purpose: it exerts a specific steric influence during synthesis and modulates the physicochemical properties of the final compound. Compared to a standard methoxy analog (4-bromo-1-chloro-2-methoxybenzene), the isopropoxy group introduces greater steric bulk (A-value of ~0.76 kcal/mol vs ~0.60 kcal/mol) and significantly increases lipophilicity, contributing an estimated +1.0 to the LogP of the scaffold compared to +0.2 for a methoxy group [1]. This enhanced lipophilicity is particularly advantageous when designing molecules targeting transmembrane receptors, where membrane partitioning is a key driver of efficacy.

Evidence DimensionLipophilicity contribution (LogP)
Target Compound DataIsopropoxy group contributes ~+1.0 to LogP
Comparator Or Baseline4-Bromo-1-chloro-2-methoxybenzene (Methoxy group contributes ~+0.2 to LogP)
Quantified Difference~0.8 log unit increase in lipophilicity
ConditionsCalculated structural contribution to partition coefficient

Selecting the isopropoxy derivative over the methoxy analog provides necessary lipophilicity and steric bulk, which are critical for optimizing the binding affinity and pharmacokinetic profile of receptor antagonists.

CCR1 Antagonist Synthesis

Directly leveraging its orthogonal reactivity and lipophilic isopropoxy group, this compound is an ideal starting material for synthesizing 1-aryl-4-substituted piperazine derivatives. These complex biaryl structures are critical in the development of CCR1 antagonists aimed at treating autoimmune diseases and inflammatory disorders, where precise substitution patterns dictate receptor binding [1].

Biaryl and Heterobiaryl Scaffold Development

The distinct bond dissociation energies of the bromine and chlorine substituents allow for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. This makes it a highly efficient building block for library generation in drug discovery, where modular, step-wise assembly of multi-ring systems is required without the interference of symmetric di-coupling [2].

Late-Stage Functionalization in Medicinal Chemistry

By utilizing the bromine atom for the primary structural assembly, the chlorine atom is retained as a stable, yet addressable, functional handle. This enables medicinal chemists to perform late-stage diversification of the core scaffold, allowing for the rapid synthesis of analog libraries to optimize structure-activity relationships (SAR) prior to clinical candidate selection[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Orthogonal halogen reactivity (Br/Cl)
Cross-coupling sequence efficiency
Agrochemical intermediate research
Isopropoxy-modulated lipophilicity and electronic profile
Bioavailability and metabolic stability screening
Organic materials building block
Rigid aromatic core with dual halogen handles
Modular construction of π-conjugated systems

XLogP3

4

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